molecular formula C7H5ClFIO B13921688 (3-Chloro-4-fluoro-5-iodophenyl)methanol

(3-Chloro-4-fluoro-5-iodophenyl)methanol

Cat. No.: B13921688
M. Wt: 286.47 g/mol
InChI Key: UQPIAXYFEXVJIO-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method includes the sequential introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts like iron(III) chloride or aluminum chloride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-5-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (3-Chloro-4-fluoro-5-iodophenyl)aldehyde or (3-Chloro-4-fluoro-5-iodobenzoic acid).

    Reduction: Formation of (3-Chloro-4-fluoro-5-iodobenzene) or (3-Chloro-4-fluoro-5-iodocyclohexane).

    Substitution: Formation of (3-Chloro-4-fluoro-5-iodophenyl)methoxy or (3-Chloro-4-fluoro-5-iodophenyl)cyanide.

Scientific Research Applications

(3-Chloro-4-fluoro-5-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluoro-5-bromophenyl)methanol
  • (3-Chloro-4-fluoro-5-iodophenyl)ethanol
  • (3-Chloro-4-fluoro-5-iodophenyl)acetone

Uniqueness

(3-Chloro-4-fluoro-5-iodophenyl)methanol is unique due to the specific combination of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(3-chloro-4-fluoro-5-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2

InChI Key

UQPIAXYFEXVJIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)I)CO

Origin of Product

United States

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